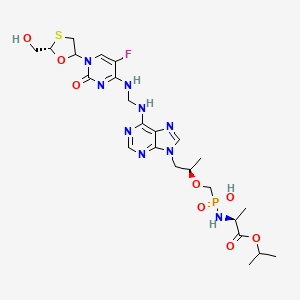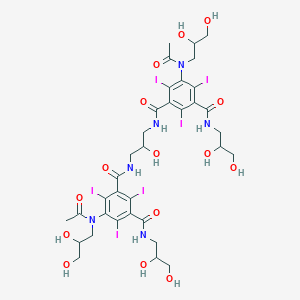
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydrocarboxylic acid and a hydrazide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide typically involves the reaction of 6-Quinolinecarboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and cost-effective production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and chemical properties.
Aplicaciones Científicas De Investigación
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent. The quinoline ring system can also interact with DNA and other biomolecules, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Quinolinecarboxylic acid: This compound lacks the hydrazide group but shares the quinoline ring system.
1,2,3,4-Tetrahydroquinoline: This compound lacks the carboxylic acid and hydrazide groups but shares the tetrahydroquinoline structure.
Quinoline-2-carboxylic acid: This compound has a carboxylic acid group at a different position on the quinoline ring.
Uniqueness
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is unique due to the presence of both the hydrazide and tetrahydrocarboxylic acid groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5570-86-5 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoline-6-carbohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5,11H2,(H,13,14) |
Clave InChI |
OUCWLNUAJWMXGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C(=O)NN)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


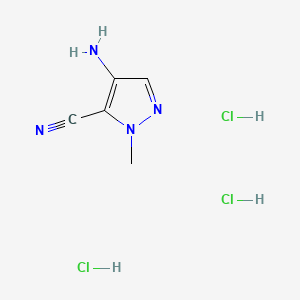
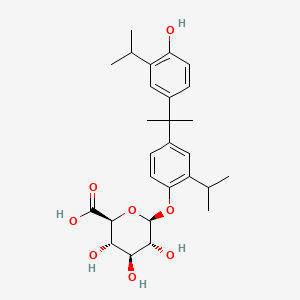

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

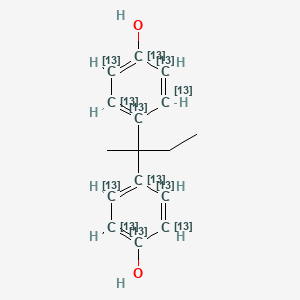
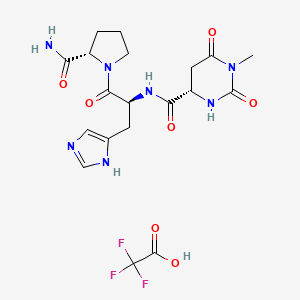
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
